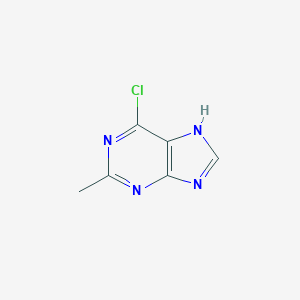
6-クロロ-2-メチル-7H-プリン
概要
説明
6-Chloro-2-methyl-9H-purine is a heterocyclic organic compound that belongs to the purine family. It contains a purine ring with a chlorine atom at the 6-position and a methyl group at the 2-position
科学的研究の応用
6-Chloro-2-methyl-9H-purine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various purine derivatives.
Biology: It serves as a precursor in the synthesis of nucleoside analogs, which are important in studying DNA and RNA functions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
生化学分析
Biochemical Properties
Purine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding interactions that modulate the activity of enzymes and proteins, to serving as substrates or inhibitors in biochemical reactions .
Cellular Effects
Purine derivatives have been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . These effects can influence cell function in a variety of ways, potentially impacting cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of 6-chloro-2-methyl-7H-purine is not well-studied. Purine derivatives can exert their effects at the molecular level through a variety of mechanisms. These can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Metabolic Pathways
Purine derivatives are known to be involved in various metabolic pathways, interacting with a variety of enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions
6-Chloro-2-methyl-9H-purine can be synthesized through several methods. One common method involves the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethylaniline . Another method includes the reaction of 6-chloropurine with iodomethane in the presence of a base like methylmagnesium chloride in tetrahydrofuran at 0°C, followed by heating the mixture .
Industrial Production Methods
Industrial production methods for 6-Chloro-2-methyl-9H-purine typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.
化学反応の分析
Types of Reactions
6-Chloro-2-methyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of 6-Chloro-2-methyl-9H-purine include:
Nucleophiles: Such as potassium cyanide (KCN) for cyanation reactions.
Bases: Such as methylmagnesium chloride for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanation of 6-Chloro-2-methyl-9H-purine can yield 6-cyano-2-methyl-7H-purine .
作用機序
The mechanism of action of 6-Chloro-2-methyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes involved in nucleic acid metabolism . The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some compounds similar to 6-Chloro-2-methyl-9H-purine include:
6-chloropurine: A closely related compound with a chlorine atom at the 6-position but without the methyl group.
2-amino-6-chloropurine: Another related compound with an amino group at the 2-position instead of a methyl group.
Uniqueness
6-Chloro-2-methyl-9H-purine is unique due to the presence of both a chlorine atom and a methyl group on the purine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
特性
IUPAC Name |
6-chloro-2-methyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTMNZXPLHVDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419921 | |
| Record name | 6-chloro-2-methyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100859-35-6 | |
| Record name | 6-chloro-2-methyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-methyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
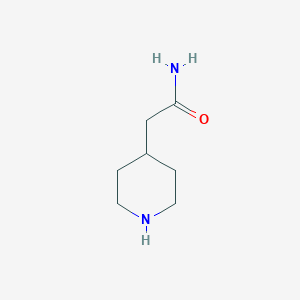
![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)

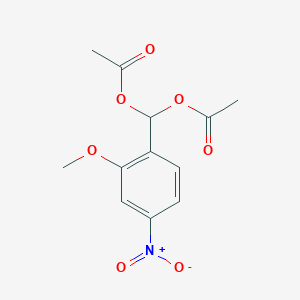
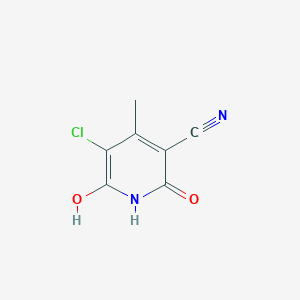
![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)
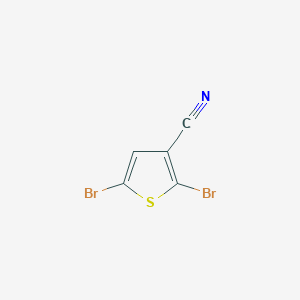
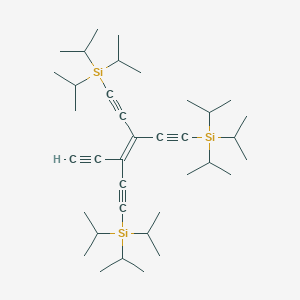
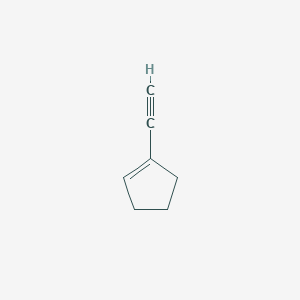
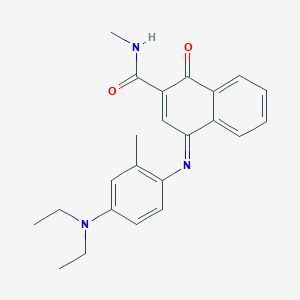
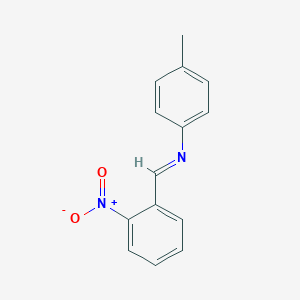
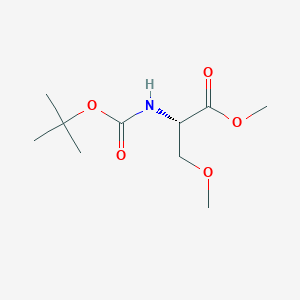
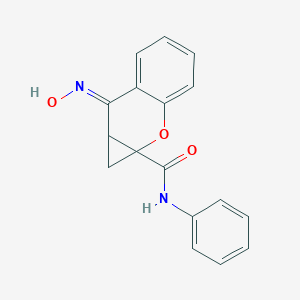
![1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol](/img/structure/B176169.png)
